molecular formula C17H23ClN6OS B4159637 2-[[4-(butan-2-ylamino)-6-(ethylamino)-1,3,5-triazin-2-yl]sulfanyl]-N-(2-chlorophenyl)acetamide

2-[[4-(butan-2-ylamino)-6-(ethylamino)-1,3,5-triazin-2-yl]sulfanyl]-N-(2-chlorophenyl)acetamide

Cat. No.: B4159637
M. Wt: 394.9 g/mol
InChI Key: YAJVBMAERAUZSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[[4-(butan-2-ylamino)-6-(ethylamino)-1,3,5-triazin-2-yl]sulfanyl]-N-(2-chlorophenyl)acetamide is a complex organic compound that belongs to the class of triazine derivatives. This compound is characterized by the presence of a triazine ring substituted with sec-butylamino and ethylamino groups, along with a thioether linkage to an acetamide moiety bearing a 2-chlorophenyl group. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[4-(butan-2-ylamino)-6-(ethylamino)-1,3,5-triazin-2-yl]sulfanyl]-N-(2-chlorophenyl)acetamide typically involves multistep organic reactions. One common synthetic route includes the following steps:

    Formation of the Triazine Ring: The triazine ring is synthesized through a cyclization reaction involving cyanuric chloride and appropriate amines (sec-butylamine and ethylamine) under controlled conditions.

    Thioether Formation: The triazine intermediate is then reacted with a thiol compound to introduce the thioether linkage.

    Acetamide Formation: The final step involves the acylation of the thioether intermediate with 2-chlorophenylacetyl chloride to form the desired acetamide compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[[4-(butan-2-ylamino)-6-(ethylamino)-1,3,5-triazin-2-yl]sulfanyl]-N-(2-chlorophenyl)acetamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of the acetamide group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazine ring, where the amino groups can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and halides under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted triazine derivatives.

Scientific Research Applications

2-[[4-(butan-2-ylamino)-6-(ethylamino)-1,3,5-triazin-2-yl]sulfanyl]-N-(2-chlorophenyl)acetamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[[4-(butan-2-ylamino)-6-(ethylamino)-1,3,5-triazin-2-yl]sulfanyl]-N-(2-chlorophenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.

    Interacting with Receptors: Binding to cellular receptors and altering signal transduction pathways.

    Modulating Gene Expression: Affecting the expression of genes involved in cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • **4-(tert-Butylamino)-6-(ethylamino)-1,3,5-triazin-2-yl]ethylcyanamide
  • Other Triazine Derivatives: Compounds with similar triazine ring structures but different substituents.

Uniqueness

2-[[4-(butan-2-ylamino)-6-(ethylamino)-1,3,5-triazin-2-yl]sulfanyl]-N-(2-chlorophenyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its thioether linkage and acetamide moiety differentiate it from other triazine derivatives, making it a valuable compound for various applications.

Properties

IUPAC Name

2-[[4-(butan-2-ylamino)-6-(ethylamino)-1,3,5-triazin-2-yl]sulfanyl]-N-(2-chlorophenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23ClN6OS/c1-4-11(3)20-16-22-15(19-5-2)23-17(24-16)26-10-14(25)21-13-9-7-6-8-12(13)18/h6-9,11H,4-5,10H2,1-3H3,(H,21,25)(H2,19,20,22,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAJVBMAERAUZSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC1=NC(=NC(=N1)NCC)SCC(=O)NC2=CC=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23ClN6OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[[4-(butan-2-ylamino)-6-(ethylamino)-1,3,5-triazin-2-yl]sulfanyl]-N-(2-chlorophenyl)acetamide

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